An In-depth Technical Guide to 4-Chloroindole: Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 4-Chloroindole: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroindole is a halogenated derivative of the indole heterocyclic system, a core scaffold in a multitude of biologically active compounds. The introduction of a chlorine atom at the 4-position of the indole ring significantly influences its electronic properties, reactivity, and pharmacological profile, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of 4-chloroindole, with a focus on its application in drug discovery and development.
Physicochemical and Structural Properties
4-Chloroindole is a solid at room temperature, with physical and chemical properties that are important for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClN | [1] |
| Molecular Weight | 151.59 g/mol | [1] |
| Appearance | Dark brown, viscous liquid (may solidify) | |
| Melting Point | 84 - 86 °C | |
| Boiling Point | 129-130 °C at 4 mmHg | [1] |
| Density | 1.259 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL) | [1] |
| CAS Number | 25235-85-2 | [1] |
| InChI Key | SVLZRCRXNHITBY-UHFFFAOYSA-N | [1] |
| SMILES | Clc1cccc2[nH]ccc12 | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of 4-chloroindole.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-chloroindole provides key information about the protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring currents.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 (N-H) | ~8.2 (broad singlet) | bs |
| H-2 | ~7.2 | m |
| H-3 | ~6.6 | m |
| H-5 | ~7.1 | t |
| H-6 | ~7.0 | d |
| H-7 | ~7.3 | d |
Note: Predicted values based on general indole spectra and substituent effects. Actual values may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the 4-chloroindole molecule.
| Carbon | Chemical Shift (ppm) |
| C-2 | ~124 |
| C-3 | ~101 |
| C-3a | ~127 |
| C-4 | ~120 |
| C-5 | ~122 |
| C-6 | ~119 |
| C-7 | ~111 |
| C-7a | ~135 |
Note: Predicted values based on general indole spectra and substituent effects. Actual values may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of 4-chloroindole displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.[2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | ~3400 | Medium-Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-N stretch | 1350-1250 | Medium |
| C-Cl stretch | 800-600 | Strong |
Mass Spectrometry
The mass spectrum of 4-chloroindole will show a molecular ion peak (M⁺) at m/z = 151 and a characteristic M+2 peak at m/z = 153 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3] Fragmentation patterns would likely involve the loss of HCN (m/z = 124) and other characteristic indole ring fragmentations.
Synthesis of 4-Chloroindole
Several classical indole synthesis methods can be adapted to produce 4-chloroindole. The choice of method often depends on the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone.[1][4] To synthesize 4-chloroindole, the corresponding (4-chlorophenyl)hydrazine would be reacted with a suitable aldehyde or ketone, such as acetaldehyde or pyruvic acid, followed by cyclization under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or a Brønsted acid).[5][6]
Caption: Fischer Indole Synthesis of 4-Chloroindole.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][8] To synthesize 4-chloroindole, one would start with 1-chloro-2-nitrobenzene. The reaction with three equivalents of vinylmagnesium bromide leads to the formation of the indole ring.[9][10]
Caption: Bartoli Indole Synthesis of 4-Chloroindole.
Reactivity of 4-Chloroindole
The reactivity of 4-chloroindole is governed by the electron-rich nature of the indole ring, with a preference for electrophilic substitution at the C3 position. The chlorine atom at the C4 position exerts an electron-withdrawing inductive effect and a weak electron-donating mesomeric effect, which can influence the regioselectivity and rate of reactions.
Electrophilic Substitution Reactions
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring using a Vilsmeier reagent (e.g., POCl₃/DMF).[11][12] This is a crucial step for further functionalization.
-
Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position by reacting 4-chloroindole with formaldehyde and a secondary amine (e.g., dimethylamine).[9][13] The resulting gramine derivative is a versatile intermediate.
-
Pictet-Spengler Reaction: While not a direct reaction of 4-chloroindole itself, tryptamine derivatives derived from 4-chloroindole can undergo the Pictet-Spengler reaction with aldehydes or ketones to form tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[11]
Caption: Key Reactions of 4-Chloroindole.
N-Alkylation
The nitrogen atom of the indole ring can be readily alkylated using a base (e.g., NaH) and an alkyl halide. This modification is often employed to alter the compound's solubility, lipophilicity, and biological activity.
Applications in Drug Discovery
The 4-chloroindole scaffold is a key building block in the synthesis of a variety of pharmacologically active molecules. The chlorine substituent can enhance binding affinity to target proteins through halogen bonding and can improve metabolic stability.
Serotonin Receptor Ligands
Derivatives of 4-chloroindole have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in a range of neurological disorders. For instance, N-arylsulfonyltryptamines derived from chloroindoles have shown high affinity for the 5-HT₆ receptor, a target for cognitive disorders.
Other Therapeutic Areas
The versatility of the 4-chloroindole core allows for its incorporation into a wide array of molecular architectures targeting different biological pathways. Its use as a starting material provides a platform for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
4-Chloroindole is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[15]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[15]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[15]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water.[15]
In all cases of exposure, seek medical attention if symptoms persist.[15]
Toxicological Information:
Detailed toxicological data for 4-chloroindole is limited. However, its derivative, 4-chloroindole-3-acetic acid, has been found to have low acute toxicity via oral, dermal, and inhalation routes in animal studies. It is considered minimally irritating to the eyes and non-irritating to the skin.
Conclusion
4-Chloroindole is a synthetically versatile and pharmaceutically relevant molecule. Its unique structural and electronic properties, combined with its accessibility through established synthetic routes, make it an important tool for medicinal chemists. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the development of novel therapeutics.
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SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. [Link]
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SpectraBase. (n.d.). 4-Chloroindole. [Link]
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PubMed. (1999). Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino-[2,1-e][15]benzothiazocines. [Link]
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